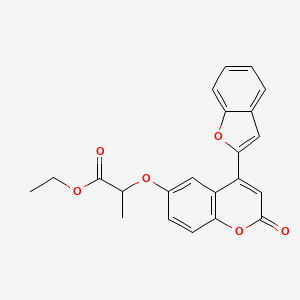

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate

Description

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate is a synthetic hybrid molecule combining a coumarin core (2-oxo-2H-chromen) with a benzofuran substituent and an ethyl propanoate ester side chain. This structure leverages the pharmacophoric features of coumarins (notable for anti-inflammatory, anticoagulant, and anticancer properties) and benzofurans (associated with antioxidant and enzyme-inhibitory activities). The ethyl propanoate group enhances solubility and modulates pharmacokinetics, such as hydrolysis rates in biological systems .

Properties

IUPAC Name |

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O6/c1-3-25-22(24)13(2)26-15-8-9-19-16(11-15)17(12-21(23)28-19)20-10-14-6-4-5-7-18(14)27-20/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEYULCHRBWYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Synthesis of Chromenone Structure: The chromenone structure is often synthesized via a condensation reaction between a salicylaldehyde derivative and an appropriate β-keto ester.

Coupling Reaction: The final step involves coupling the benzofuran and chromenone structures through an esterification reaction, typically using ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Substitution: Amines, Thiols

Major Products

Oxidation: Carboxylic acids, Ketones

Reduction: Alcohols

Substitution: Amides, Thioesters

Scientific Research Applications

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate involves its interaction with various molecular targets. The benzofuran and chromenone moieties can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Medicinal Chemistry Analogues

(±)-2-[(2-Oxo-2H-chromen-6-yl)oxy]ethyl 2-(3-Benzoylphenyl)propanoate

- Structure: Shares the 2-oxo-2H-chromen (coumarin) moiety linked via an ether-oxygen to a propanoate ester. However, the benzofuran in the target compound is replaced by a 3-benzoylphenyl group.

- Activity: Demonstrated potent inhibition of carbonic anhydrase isoforms (CA IV, IX, XII) and cyclooxygenases (COX-1/COX-2), with notable antihyperalgesic effects in rat models of rheumatoid arthritis .

NSAID-CAI Hybrids (Supuran’s Design)

- Design Principle: Ester-linked nonsteroidal anti-inflammatory drugs (NSAIDs) and coumarin-based carbonic anhydrase inhibitors (CAIs).

- Metabolism : Esters in these hybrids are cleaved in plasma, releasing active NSAID and CAI components. The ethyl ester in the target compound may exhibit slower hydrolysis than methyl esters, prolonging systemic exposure .

Agrochemical Propanoate Esters

Fenoxaprop Ethyl Ester (Ethyl 2-(4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)

- Structure : Features a benzoxazolyl heterocycle instead of benzofuran.

- Application : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses.

- Key Difference : The electron-deficient benzoxazolyl group enhances interaction with ACCase, whereas the benzofuran in the target compound may favor interactions with mammalian enzymes (e.g., COX or CA) .

Quizalofop-P-ethyl (Ethyl (R)-2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate)

- Structure: Contains a quinoxalinyl substituent.

- Application : Selective herbicide with chiral specificity; the (R)-enantiomer is bioactive.

- Comparison: The benzofuran in the target compound lacks the chlorine and nitrogen atoms present in quinoxaline, reducing electron-withdrawing effects and altering target selectivity .

Structural and Functional Analysis

Table 1: Key Structural and Functional Differences

| Compound | Heterocyclic Group | Ester Group | Primary Application | Key Bioactive Feature |

|---|---|---|---|---|

| Target Compound | Benzofuran-2-yl | Ethyl | Medicinal (Potential) | Coumarin-benzofuran hybrid |

| (±)-2-[(2-Oxo-2H-chromen-6-yl)oxy]ethyl | 3-Benzoylphenyl | Ethyl | Anti-inflammatory/CAI | NSAID-CAI hybrid |

| Fenoxaprop Ethyl Ester | Benzoxazolyl (Cl) | Ethyl | Herbicide | ACCase inhibition |

| Quizalofop-P-ethyl | Quinoxalinyl (Cl) | Ethyl | Herbicide | Chiral specificity for ACCase |

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Hydrolysis Rate (Plasma) | Metabolic Stability |

|---|---|---|---|

| Target Compound | ~3.5 | Moderate | High (Benzofuran) |

| Fenoxaprop Ethyl Ester | ~4.2 | Slow | Moderate |

| NSAID-CAI Hybrids | ~2.8–3.5 | Fast (Methyl esters) | Low |

*Predicted using fragment-based methods.

Research Findings and Implications

- Medicinal Potential: The benzofuran moiety in the target compound may improve binding to hydrophobic enzyme pockets (e.g., COX-2 or CA isoforms) compared to benzoxazolyl or quinoxalinyl groups in agrochemicals .

- Selectivity : Unlike herbicidal analogues, the absence of electron-withdrawing substituents (e.g., Cl) in the target compound reduces reactivity toward plant-specific targets like ACCase, shifting applicability to mammalian systems .

- Synthetic Feasibility: Analogous to methods in , the target compound can be synthesized via nucleophilic substitution between a benzofuran-containing coumarin derivative and ethyl 2-bromopropanoate.

Biological Activity

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate, a compound featuring both benzofuran and chromenone moieties, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving the cyclization of appropriate precursors to form the benzofuran and chromenone rings. Common reagents include anhydrous potassium carbonate and nitrosalicylaldehydes. The final product is typically obtained through esterification, introducing the ethyl propanoate group.

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Studies indicate that compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. For instance, benzofuran derivatives have been linked to anti-cancer properties due to their ability to induce apoptosis in tumor cells .

- Antibacterial Properties : Research shows that benzofuran compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Antioxidative Effects : The compound's structure suggests a potential for antioxidative activity, which is crucial in protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases such as cancer and neurodegenerative disorders.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Gene Expression Modulation : It can influence the expression of genes associated with cell cycle regulation and apoptosis, thereby affecting tumor growth and survival .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Type | Example Compounds | Biological Activity |

|---|---|---|

| Benzofuran Derivatives | Psoralen, Angelicin | Anticancer, Antibacterial |

| Chromenone Derivatives | Coumarins | Antioxidative, Antimicrobial |

| Ethyl 2-(Benzofuran) | Ethyl 2-(Benzofuran) | Potentially broader activity spectrum |

The unique combination of benzofuran and chromenone moieties in this compound may enhance its biological activity compared to those containing only one of these structural features .

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Anticancer Efficacy : A study demonstrated that derivatives with similar structures significantly inhibited the proliferation of breast cancer cells (IC50 values below standard chemotherapeutics) through apoptosis induction .

- Antibacterial Testing : Another investigation showed promising results against multi-drug resistant bacteria, suggesting that structural modifications could lead to more effective antibacterial agents .

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves nucleophilic substitution between a chromenol derivative and ethyl bromoacetate, followed by coupling with a benzofuran precursor. Key steps include:

- Reaction setup: Refluxing in dichloromethane or toluene under inert atmosphere .

- Catalysts: Use of mild bases (e.g., K₂CO₃) to deprotonate phenolic oxygen for nucleophilic attack .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the ester product .

Optimization strategies: - Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid side reactions.

- Stoichiometry: Excess ethyl bromoacetate (1.2–1.5 equivalents) improves esterification efficiency .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~170 ppm) .

- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the coumarin-benzofuran scaffold .

- IR spectroscopy: Identifies ester C=O stretching (~1740 cm⁻¹) and chromenone lactone (1720 cm⁻¹) .

Advanced: How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

Answer:

- Reaction path prediction: Density Functional Theory (DFT) calculates transition states and intermediates to identify energetically favorable pathways .

- Molecular docking: Screens derivatives for binding affinity to biological targets (e.g., cyclooxygenase-2) by simulating interactions with active sites .

- Data-driven optimization: Machine learning models correlate structural descriptors (e.g., Hammett constants) with experimental yields or bioactivity .

Advanced: What strategies can resolve contradictions in reported biological activities, such as antimicrobial efficacy?

Answer:

- Dose-response studies: Establish minimum inhibitory concentrations (MICs) across bacterial strains to clarify potency discrepancies .

- Structural analogs: Compare activities of derivatives with modified substituents (e.g., methoxy vs. chloro groups) to identify pharmacophoric elements .

- Mechanistic assays: Evaluate membrane disruption (via fluorescence microscopy) or enzyme inhibition (kinetic assays) to confirm mode of action .

Basic: What are the critical steps in the purification process, and how do solvent choices impact purity?

Answer:

- Chromatography: Silica gel columns with gradients (e.g., 70:30 hexane/ethyl acetate) resolve ester byproducts .

- Recrystallization: Ethanol or methanol at low temperatures yields high-purity crystals but may trap solvent molecules .

Solvent impact: - Polarity: High-polarity solvents (e.g., acetone) improve solubility but reduce selectivity; toluene minimizes impurities during reflux .

Advanced: How does the stereochemistry (e.g., Z/E configuration) influence the compound’s reactivity and biological interactions?

Answer:

- Steric effects: The (Z)-configuration in benzylidene derivatives restricts rotation, enhancing planarity for π-π stacking with DNA or enzymes .

- Reactivity: Ester stereochemistry affects hydrolysis rates; bulky substituents on the propanoate chain slow enzymatic degradation .

- Bioactivity: (Z)-isomers show higher antimicrobial activity due to optimized spatial alignment with target proteins .

Basic: What are the key functional groups in this compound, and how do they contribute to its chemical reactivity?

Answer:

- Chromenone lactone: Susceptible to nucleophilic attack at the lactone carbonyl, enabling ring-opening reactions .

- Benzofuran: Aromatic system participates in charge-transfer complexes (e.g., with iodine) for spectrophotometric analysis .

- Ester group: Undergoes hydrolysis under acidic/basic conditions to form carboxylic acid derivatives .

Advanced: What methodologies are employed to study the compound’s interaction with biological targets, such as enzymes?

Answer:

- Surface plasmon resonance (SPR): Quantifies binding kinetics (ka/kd) to immobilized enzymes .

- Isothermal titration calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .

- X-ray crystallography: Resolves 3D structures of compound-enzyme complexes (e.g., with cytochrome P450) .

Basic: How can reaction intermediates be characterized to ensure correct progression in synthesis?

Answer:

- TLC monitoring: Hexane/ethyl acetate (3:1) tracks intermediate formation (Rf ~0.4–0.6) .

- LC-MS: Identifies transient intermediates (e.g., chromenol-benzofuran adducts) via retention time and mass-to-charge ratios .

- In situ IR: Detects carbonyl shifts (e.g., lactone → ester conversion) during reactions .

Advanced: How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced properties?

Answer:

- Substituent variation: Introducing electron-withdrawing groups (e.g., -NO₂) at the benzofuran 5-position increases antioxidant capacity .

- Scaffold hopping: Replacing the chromenone core with quinolinone improves solubility while retaining anti-inflammatory activity .

- 3D-QSAR models: CoMFA/CoMSIA analyses correlate steric/electrostatic fields with bioactivity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.